molecular formula C42H69NaO11 B7823019 Salinomycin (Procoxacin)

Salinomycin (Procoxacin)

Cat. No.: B7823019
M. Wt: 773.0 g/mol
InChI Key: YPZYGIQXBGHDBH-SJFKYSFGSA-M
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Description

Salinomycin, also known as Procoxacin, is a polyether ionophore antibiotic originally isolated from the bacterium Streptomyces albus. It is primarily known for its potent antibacterial and anticoccidial properties. Salinomycin has gained significant attention in recent years due to its ability to target cancer stem cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salinomycin is typically synthesized through fermentation processes involving Streptomyces albus. The fermentation broth is extracted with organic solvents, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of Salinomycin involves large-scale fermentation, extraction, and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of Salinomycin. The extracted compound is then purified using techniques such as high-performance liquid chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Salinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Salinomycin with altered biological properties. These derivatives are often evaluated for their enhanced antimicrobial or anticancer activities .

Scientific Research Applications

Salinomycin has a wide range of scientific research applications, including:

Mechanism of Action

Properties

IUPAC Name

sodium;(2S)-2-[(2R,5S)-6-[(2S,3R,4R,6S)-6-[(3R,5S,7R,10S,12R,15R)-3-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O11.Na/c1-11-29(38(46)47)31-15-14-23(4)36(50-31)27(8)34(44)26(7)35(45)30(12-2)37-24(5)22-25(6)41(51-37)19-16-32(43)42(53-41)21-20-39(10,52-42)33-17-18-40(48,13-3)28(9)49-33;/h16,19,23-34,36-37,43-44,48H,11-15,17-18,20-22H2,1-10H3,(H,46,47);/q;+1/p-1/t23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33?,34-,36?,37?,39+,40+,41-,42-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZYGIQXBGHDBH-SJFKYSFGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H]1CC[C@@H](C(O1)[C@@H](C)[C@H]([C@@H](C)C(=O)[C@@H](CC)C2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@](O4)(C)C5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NaO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salinomycin (Procoxacin)
Reactant of Route 2
Salinomycin (Procoxacin)
Reactant of Route 3
Salinomycin (Procoxacin)
Reactant of Route 4
Salinomycin (Procoxacin)
Reactant of Route 5
Salinomycin (Procoxacin)
Reactant of Route 6
Salinomycin (Procoxacin)

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